molecular formula C8H8N4O2 B15056513 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid

Katalognummer: B15056513
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: OTKRZMQXVNBQPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a heterocyclic compound that contains a benzo[d][1,2,3]triazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid typically involves the reaction of 6-amino-1H-benzo[d][1,2,3]triazole with bromoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The benzo[d][1,2,3]triazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,2,3]triazole ring.

Wissenschaftliche Forschungsanwendungen

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[d][1,2,3]triazole ring system can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid: Lacks the amino group at the 6-position.

    2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid: Contains a benzyloxycarbonyl-protected amino group.

Uniqueness

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is unique due to the presence of the amino group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H8N4O2

Molekulargewicht

192.17 g/mol

IUPAC-Name

2-(6-aminobenzotriazol-1-yl)acetic acid

InChI

InChI=1S/C8H8N4O2/c9-5-1-2-6-7(3-5)12(11-10-6)4-8(13)14/h1-3H,4,9H2,(H,13,14)

InChI-Schlüssel

OTKRZMQXVNBQPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)N(N=N2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.